molecular formula C14H12N2O2 B1213545 1,4-Dimethyl-6-nitro-9H-carbazole CAS No. 133591-38-5

1,4-Dimethyl-6-nitro-9H-carbazole

Cat. No.: B1213545
CAS No.: 133591-38-5
M. Wt: 240.26 g/mol
InChI Key: OEENCKLKSYVWPU-UHFFFAOYSA-N
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Description

1,4-Dimethyl-6-nitro-9H-carbazole is an organic compound with the molecular formula C14H12N2O2. It belongs to the carbazole family, which is known for its aromatic heterocyclic structure containing nitrogen. This compound is characterized by the presence of two methyl groups at positions 1 and 4, and a nitro group at position 6 on the carbazole ring.

Biochemical Analysis

Biochemical Properties

1,4-Dimethyl-6-nitro-9H-carbazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further react with cellular macromolecules, potentially leading to cellular damage or therapeutic effects .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of nuclear receptors, such as the aryl hydrocarbon receptor (AhR), which plays a crucial role in the regulation of xenobiotic-metabolizing enzymes. By activating AhR, this compound can induce the expression of genes involved in detoxification processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For instance, it has been reported to inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to alterations in cellular functions, such as cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to light or heat can lead to its degradation, resulting in the formation of by-products that may have different biological activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion-transporting polypeptides (OATPs) or multidrug resistance-associated proteins (MRPs). These transporters play a crucial role in determining the compound’s localization and accumulation in different tissues.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria. This localization can be directed by targeting signals or post-translational modifications. The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-6-nitro-9H-carbazole can be synthesized through various methods. One common approach involves the nitration of 1,4-dimethyl-9H-carbazole using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure selective nitration at the 6-position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-6-nitro-9H-carbazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methyl groups can participate in electrophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products Formed

    Reduction: 1,4-Dimethyl-6-amino-9H-carbazole.

    Substitution: Various substituted carbazole derivatives depending on the electrophile used.

Scientific Research Applications

1,4-Dimethyl-6-nitro-9H-carbazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of organic electronic materials, such as light-emitting diodes and photovoltaic cells.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethyl-9H-carbazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-Nitro-9H-carbazole: Lacks the methyl groups, which can affect its solubility and reactivity.

    1,4-Dimethyl-6-amino-9H-carbazole: A reduction product of 1,4-dimethyl-6-nitro-9H-carbazole with different chemical properties.

Uniqueness

This compound is unique due to the presence of both methyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,4-dimethyl-6-nitro-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-8-3-4-9(2)14-13(8)11-7-10(16(17)18)5-6-12(11)15-14/h3-7,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEENCKLKSYVWPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158193
Record name 9H-Carbazole, 1,4-dimethyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133591-38-5
Record name 9H-Carbazole, 1,4-dimethyl-6-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133591385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Carbazole, 1,4-dimethyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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